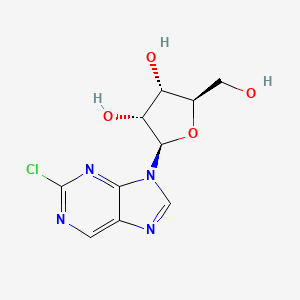

(2R,3R,4S,5R)-2-(2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Description

This compound, commonly referred to as 2-Chloro Adenosine (Cl-Ado), is a nucleoside analog derived from adenosine. Its IUPAC name reflects the 2-chloro substitution on the purine ring and the stereospecific tetrahydrofuran sugar moiety with hydroxymethyl and diol groups . The chlorine atom at position 2 of the purine ring confers distinct electronic and steric properties, influencing its interaction with adenosine receptors (A1, A2) and metabolic stability. It serves as a lead compound in therapeutic research, particularly in cardiovascular and neurological studies due to its receptor modulation capabilities .

Properties

Molecular Formula |

C10H11ClN4O4 |

|---|---|

Molecular Weight |

286.67 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H11ClN4O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2/t5-,6-,7-,9-/m1/s1 |

InChI Key |

DXGGYSNDZSUEHC-JXOAFFINSA-N |

Isomeric SMILES |

C1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Key Steps

The synthesis begins with the protection of the hydroxyl groups on D-ribose using acetyl or benzoyl groups to prevent unwanted side reactions. The protected ribose is then converted to its 1-O-acetyl derivative, which reacts with 2-chloropurine in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf). The reaction proceeds via a stereospecific SN2 mechanism, ensuring the β-configuration of the glycosidic bond.

Critical Parameters:

-

Catalyst Loading: 1.2 equivalents of TMSOTf at -15°C minimizes side products.

-

Solvent System: Anhydrous acetonitrile enhances reaction efficiency.

-

Purine Activation: Silylation of 2-chloropurine with hexamethyldisilazane (HMDS) improves nucleophilicity.

Post-reaction deprotection using methanolic ammonia yields the target compound. Typical yields range from 65% to 78%, with purity >95% confirmed by HPLC.

Late-Stage Nitration/Substitution: Scalable Industrial Synthesis

A modern alternative involves modifying preformed nucleosides through nitration and subsequent halogenation. This method, validated for kilogram-scale production, starts with adenosine derivatives.

Nitration at C2 Position

Adenosine is treated with 2,2,2-trifluoroacetic anhydride (TFAA) and tetrabutylammonium nitrate (Bu4NNO3) to introduce a nitro group at the C2 position. The reaction proceeds at 0°C for 4 hours, achieving >90% conversion.

Chlorination via Nucleophilic Substitution

The intermediate 2-nitroadenosine undergoes substitution with chlorine using phosphorus oxychloride (POCl3) in dimethylformamide (DMF) at 80°C. This step replaces the nitro group with chlorine, yielding the target compound with 85–92% efficiency.

Table 1: Comparative Analysis of Synthesis Methods

| Parameter | Vorbrüggen Glycosylation | Late-Stage Nitration/Substitution |

|---|---|---|

| Starting Material | D-ribose + 2-chloropurine | Adenosine derivatives |

| Key Reagents | TMSOTf, HMDS | TFAA, Bu4NNO3, POCl3 |

| Reaction Time | 24–48 hours | 8–12 hours |

| Overall Yield | 65–78% | 75–85% |

| Scalability | Laboratory scale | Industrial scale (20+ grams) |

| Stereochemical Control | High (β-configuration) | Retained from adenosine |

Purification and Characterization

Chromatographic Techniques

Crude products are purified via reverse-phase HPLC using a C18 column with a water-acetonitrile gradient (0.1% formic acid). The target compound elutes at 12.3 minutes under these conditions.

Spectroscopic Validation

-

¹H NMR (400 MHz, D2O): δ 8.21 (s, 1H, H8), 6.02 (d, J = 6.4 Hz, 1H, H1'), 4.68–4.12 (m, 4H, H2'–H5').

Industrial-Scale Production Considerations

The nitration/substitution route is preferred for large-scale synthesis due to shorter reaction times and higher yields. Key industrial adaptations include:

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated nucleoside.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Carboxylated nucleoside.

Reduction: Dechlorinated nucleoside.

Substitution: Substituted nucleoside with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antiviral Activity :

- The compound exhibits antiviral properties, particularly against viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). Its mechanism involves the inhibition of viral DNA synthesis by mimicking natural nucleosides.

- Case Study : Research has shown that derivatives of purine nucleosides can effectively inhibit viral replication in vitro. For instance, studies indicate that similar compounds demonstrate significant activity against HSV by interfering with the viral polymerase enzyme .

-

Anticancer Properties :

- The compound has been investigated for its potential as an anticancer agent. Its structure allows it to interfere with nucleic acid metabolism in cancer cells.

- Case Study : A study published in the Journal of Medicinal Chemistry highlights the effectiveness of modified purine nucleosides in inhibiting tumor growth in animal models by inducing apoptosis in cancer cells .

-

Nucleotide Synthesis Inhibition :

- As a purine analog, this compound can inhibit enzymes involved in nucleotide synthesis, which is crucial for rapidly dividing cells such as those found in tumors or infected tissues.

- Case Study : Research indicates that compounds with similar structures have been used to target nucleotide biosynthesis pathways effectively, leading to reduced proliferation of cancerous cells .

Biochemical Applications

-

Enzyme Substrate Analogs :

- The compound serves as a substrate analog for various enzymes involved in nucleotide metabolism, providing insights into enzyme mechanisms and potential drug interactions.

- Application Example : Its interaction with kinases and polymerases can be studied to understand the kinetics and binding affinities of nucleoside analogs.

-

Research Tool in Molecular Biology :

- It is utilized as a research tool to explore cellular processes involving nucleotides and nucleic acids.

- Application Example : Researchers use such compounds to study their effects on RNA synthesis and stability, providing valuable data on gene expression regulation.

Pharmacological Insights

- Safety and Toxicity Studies :

- Formulation Development :

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal processes of DNA or RNA synthesis, leading to the inhibition of cell replication. This is particularly useful in the treatment of rapidly dividing cells, such as cancer cells or virus-infected cells.

Molecular Targets and Pathways

DNA Polymerase: The compound can inhibit DNA polymerase, preventing the elongation of the DNA strand.

RNA Polymerase: It can also inhibit RNA polymerase, affecting the transcription process.

Cellular Enzymes: The compound may interact with various cellular enzymes involved in nucleoside metabolism.

Comparison with Similar Compounds

Structural Modifications and Key Properties

The table below summarizes structural analogs, their substituents, and key characteristics:

Impact of Substituents on Activity

- Chlorine (2-Cl): Enhances receptor affinity and metabolic stability compared to natural adenosine. The electron-withdrawing effect of chlorine reduces enzymatic deamination, prolonging half-life .

- Thiol (2-SH) : Increases susceptibility to oxidation (disulfide formation) but improves solubility. Compound 10 () shows a melting point of 196–198°C, suggesting crystalline stability .

- Bulkier Substituents (e.g., phenylpropyl) : YZG-330’s phenylpropyl group restricts blood-brain barrier penetration, yet it retains potent A1 receptor agonism, highlighting steric effects on distribution .

Pharmacological and Physical Property Analysis

Receptor Binding and Selectivity

- A1 vs. A2 Selectivity: 2-Chloro Adenosine exhibits dual A1/A2 affinity, while Regadenoson’s tetrazolyl group confers A2A selectivity . YZG-330’s hypothermic effect in mice is reversed by A1 antagonist DPCPX, confirming subtype specificity .

- Melting Points: Polar groups (e.g., -OH, -NH2) correlate with higher melting points: Compound 8 (benzylamino): 178–180°C Compound 10 (2-mercapto): 196–198°C

Solubility and Stability

- Hydrophilic Modifications: Diamino and thiol derivatives show improved aqueous solubility but may degrade under oxidative conditions .

- Lipophilic Modifications : Tetrazolyl () and tert-butyl groups () enhance membrane permeability but reduce water solubility.

Biological Activity

The compound (2R,3R,4S,5R)-2-(2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (CAS No. 15465-92-6) is a purine derivative with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity, mechanisms of action, and relevant case studies supported by diverse research findings.

- Molecular Formula : C₁₁H₁₃ClN₄O₅

- Molecular Weight : 316.70 g/mol

- Melting Point : 158–162 °C

- Storage Conditions : Inert atmosphere at 2–8 °C .

The compound primarily interacts with adenosine receptors, particularly the A2A and A2B subtypes. These receptors play crucial roles in various physiological processes including:

- Platelet aggregation inhibition : Activation of A2A receptors leads to a decrease in platelet aggregation by inhibiting calcium mobilization and increasing cyclic AMP levels .

- Immunomodulation : The compound has been studied for its immunological effects, showing potential in modulating immune responses in various disease models .

Antithrombotic Effects

Research indicates that the compound exhibits significant antithrombotic properties. In vitro studies have demonstrated that it effectively inhibits platelet aggregation induced by thromboxane A2 and ADP stimulation .

Anti-inflammatory Properties

The compound's interaction with adenosine receptors also suggests potential anti-inflammatory effects. By modulating cytokine release and immune cell activity, it may contribute to reduced inflammation in various models of disease .

Case Studies

- Study on Platelet Function : A study published in MDPI explored the effects of various adenosine receptor agonists on platelet function. The findings indicated that specific agonists could significantly reduce platelet activation markers, highlighting the therapeutic potential of compounds like this compound in cardiovascular diseases .

- Immunological Research : In a study examining the role of adenosine in immune modulation, this compound was shown to reduce the expression of pro-inflammatory cytokines in macrophages when activated by lipopolysaccharides (LPS), suggesting its potential application in treating autoimmune diseases .

Comparative Biological Activity Table

Q & A

Q. What are the recommended storage conditions to ensure the stability of (2R,3R,4S,5R)-2-(2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol?

To maintain stability, store the compound at -10°C in an inert atmosphere (e.g., under argon or nitrogen) to minimize hydrolysis or oxidative degradation . Avoid exposure to moisture and light, as these factors may accelerate decomposition. Stability under these conditions has been inferred from safety data sheets for structurally similar nucleosides .

Q. What analytical methods are recommended for confirming the purity and structural integrity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): Use ¹H NMR (e.g., δ 3.46–3.74 ppm for H-5' protons) and ¹³C NMR to confirm stereochemistry and substitution patterns .

- High-Performance Liquid Chromatography (HPLC): Achieve >95% purity with a retention time (tR) of ~17.4 minutes under reverse-phase conditions .

- High-Resolution Mass Spectrometry (HRMS): Compare experimental (e.g., m/z 386.9693) and calculated molecular ion peaks for validation .

Q. What safety precautions are critical during handling?

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield if aerosol formation is possible .

- Engineering Controls: Work in a fume hood to avoid inhalation of dust or vapors.

- Waste Disposal: Collect contaminated materials in sealed containers and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s metabolic stability in biological systems?

- In Vitro Assays: Incubate the compound with liver microsomes or hepatocytes, and quantify remaining parent compound via LC-MS/MS. Compare half-life (t½) to known nucleoside analogs.

- Isotope Labeling: Synthesize a deuterated or ¹⁴C-labeled derivative (e.g., modifying the hydroxymethyl group) to track metabolic pathways .

- Enzyme Inhibition Studies: Test interactions with enzymes like adenosine deaminase using fluorescence-based assays .

Q. How should contradictory data on toxicity and carcinogenicity be addressed?

- Comprehensive Profiling: Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in multiple cell lines (e.g., HEK293, HepG2).

- Reference Regulatory Classifications: Note that current safety data classify the compound as non-carcinogenic per IARC, ACGIH, and NTP guidelines due to components ≤0.1% .

- Dose-Response Studies: Perform in vivo rodent studies to establish no-observed-adverse-effect levels (NOAELs) .

Q. What strategies optimize the synthesis of this compound to improve yield and scalability?

- Stepwise Protection/Deprotection: Use TEMPO-mediated oxidation for selective functionalization of the tetrahydrofuran ring, followed by purine coupling (yield: ~53%) .

- Catalytic Optimization: Screen palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to attach substituted purines .

- Purification: Employ flash chromatography with silica gel (hexane/EtOAc gradient) or preparative HPLC .

Q. How does the 2-chloro substitution on the purine base influence biological activity compared to other analogs?

- Structure-Activity Relationship (SAR) Studies: Compare IC₅₀ values against viral polymerases (e.g., HIV-1 reverse transcriptase) or cancer cell lines. The electron-withdrawing chloro group may enhance binding affinity but reduce metabolic stability .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins like kinases or nucleoside transporters .

Data Interpretation and Validation

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

- Reproduce Conditions: Ensure identical solvent systems (e.g., DMSO-d6 for NMR) and instrument calibration.

- Cross-Validate with Crystallography: If available, compare experimental data to X-ray structures (e.g., CCDC-1990436 for related compounds) .

- Collaborative Verification: Share samples with independent labs to confirm reproducibility .

Q. What methodologies identify degradation products under accelerated stability testing?

- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via LC-MS to detect hydrolysis products (e.g., free purine or sugar ring cleavage) .

- Mass Spectral Libraries: Compare fragmentation patterns to databases (e.g., NIST) for unknown impurities .

Applications in Mechanistic Studies

Q. How can this compound be used to study nucleoside transport mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.